
Tri-(p-terphenyl-4-yl) amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-(p-terphenyl-4-yl) amine is a starburst precursor molecule based on π-electron systems. It is known for its relatively high glass-transition temperature of 132°C . This compound is part of a novel class of amorphous molecular materials, which makes it significant in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(p-terphenyl-4-yl) amine involves the Stevens rearrangement of ammonium ylides. This domino reaction includes β-elimination of secondary amine, forming a conjugated dienyne, which then forms a cyclic allene intermediate through an electrocyclic reaction. The subsequent 1,3- or 1,5-hydride shift rapidly produces the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Stevens rearrangement is a classical reaction often used in the synthesis of natural products and practically important amines of various structures .
化学反应分析
Types of Reactions
Tri-(p-terphenyl-4-yl) amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are stable in solution.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki coupling reactions.
Major Products Formed
Oxidation: Radical cations with strong absorption in the near-infrared region.
Reduction: Reduced amine derivatives.
Substitution: Various substituted terphenyl derivatives.
科学研究应用
Tri-(p-terphenyl-4-yl) amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for amorphous molecular materials with high glass-transition temperatures.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug development.
Industry: Used in the development of organic electroluminescent devices as a novel blue-emitting material.
作用机制
The mechanism of action of Tri-(p-terphenyl-4-yl) amine involves its π-electron system, which allows it to form stable radical cations upon oxidation. These radical cations exhibit strong absorption in the near-infrared region, making them useful in various optical applications . The compound’s molecular targets and pathways are primarily related to its ability to undergo charge transfer and form exciplexes, which are crucial in organic light-emitting diodes (OLEDs) .
相似化合物的比较
Similar Compounds
Tri(biphenyl-4-yl)amine: Another starburst precursor molecule with a lower glass-transition temperature of 76°C.
Triphenylamine: Known for its use in near-infrared absorbing dyes.
Uniqueness
Tri-(p-terphenyl-4-yl) amine is unique due to its higher glass-transition temperature and its ability to form stable radical cations with strong near-infrared absorption . This makes it particularly valuable in the development of advanced materials for optical and electronic applications.
属性
IUPAC Name |
4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELZNKFYGCZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
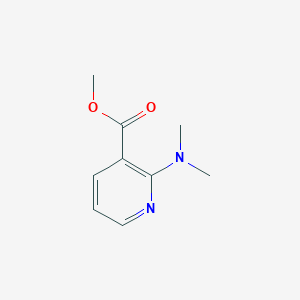

![2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B3180273.png)

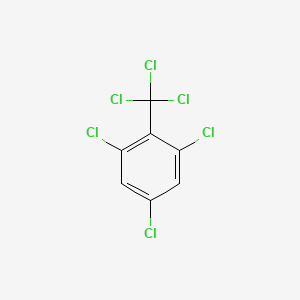
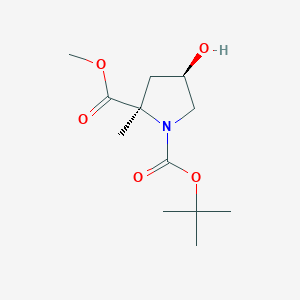
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)
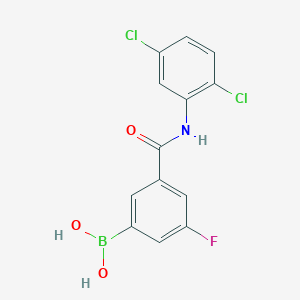
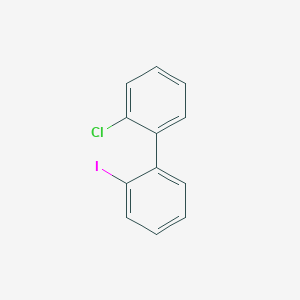
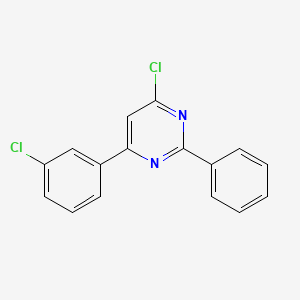
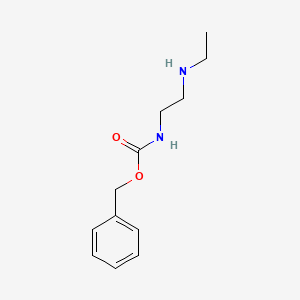

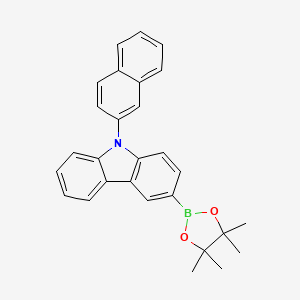
![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
